

Spectral Characteristics of C.I. Solvent Blue 3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of **C.I. Solvent Blue 3**, a triarylmethane dye. The information is compiled to assist in research, scientific analysis, and potential applications where the photophysical properties of this dye are of interest.

Core Properties of C.I. Solvent Blue 3

C.I. Solvent Blue 3, also known by its Colour Index number 42775 and the common name Aniline Blue, Spirit Soluble, is a synthetic organic dye. Its fundamental properties are summarized in the table below.



Property	Value	Reference
C.I. Name	Solvent Blue 3	[1]
C.I. Number	42775	[1][2]
Chemical Class	Triarylmethane	[1]
CAS Number	8004-91-9, 6287-15-6	[3]
Molecular Formula	C32H28CIN3	[3]
Molecular Weight	490.0 g/mol	[3]
Solubility	Soluble in ethanol; Insoluble in water	[1]

Spectral Data

The spectral properties of triarylmethane dyes like **C.I. Solvent Blue 3** are known to be influenced by the solvent environment. The absorption spectrum typically features a primary intense band in the visible region, which may be accompanied by a shoulder at a shorter wavelength.

Table 2.1: Absorption Characteristics of C.I. Solvent Blue 3



Solvent	Absorption Maximum (λmax)	Molar Absorptivity (ε)	Notes
Methanol	591 - 595 nm	Data not available	For "ANILINE BLUE (SPIRIT SOLUBLE)" C.I. No. 42775.[4][5]
0.005M HCI	595 - 605 nm	Data not available	For a related product also referred to as "Aniline Blue (Spirit Soluble)".[5]
General Visible Range	580 - 760 nm	Data not available	Broad range mentioned for "Cationic Turquoise Blue GB Ci 42775 Solvent Blue 3".[6]

Table 2.2: Fluorescence Characteristics of C.I. Solvent Blue 3

Parameter	Value	Notes
Emission Maximum	Data not available	
Quantum Yield	Data not available	_
Fluorescence Behavior	Appears yellow-green under violet light during fluorescence microscopy.[5]	This suggests an emission in the green-yellow region of the spectrum.

Note: Specific quantitative data for molar absorptivity, emission maximum, and quantum yield for **C.I. Solvent Blue 3** are not readily available in the surveyed literature. The determination of these parameters would require experimental investigation.

Experimental Protocols

The following are detailed methodologies for conducting key experiments to determine the spectral characteristics of **C.I. Solvent Blue 3**.



UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of **C.I. Solvent Blue 3**.

Objective: To measure the absorption spectrum of **C.I. Solvent Blue 3** in a suitable solvent (e.g., ethanol) and determine its wavelength of maximum absorbance (λ max).

Materials:

- C.I. Solvent Blue 3
- Spectroscopy-grade ethanol
- Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
- Analytical balance
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Preparation of a Stock Solution:
 - Accurately weigh a small amount (e.g., 10 mg) of C.I. Solvent Blue 3 using an analytical balance.
 - Dissolve the dye in a known volume of ethanol (e.g., 100 mL) in a volumetric flask to prepare a stock solution of known concentration.
- Preparation of Standard Solutions:
 - Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
- Spectrophotometer Setup:



- Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
- Set the wavelength range for scanning (e.g., 400-800 nm).

Blank Measurement:

- Fill a quartz cuvette with the solvent (ethanol) to be used as a blank.
- Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

• Sample Measurement:

- Rinse a cuvette with one of the standard solutions and then fill it with the same solution.
- Place the cuvette in the spectrophotometer and record the absorption spectrum.
- Repeat this step for all the standard solutions, starting from the least concentrated.

• Data Analysis:

- From the absorption spectra, identify the wavelength of maximum absorbance (λmax).
- To determine the molar absorptivity (ϵ), plot a graph of absorbance at λ max versus the concentration of the standard solutions.
- According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length, and c is the concentration), the slope of the resulting linear graph will be equal to εb. Since the path length (b) is typically 1 cm, the slope is equal to the molar absorptivity.

Fluorescence Spectroscopy

This protocol describes the procedure for measuring the fluorescence emission spectrum of **C.I. Solvent Blue 3**.



Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission for **C.I. Solvent Blue 3**.

Materials:

- Dilute solution of C.I. Solvent Blue 3 in a suitable solvent (e.g., ethanol)
- Fluorescence cuvettes (4-sided polished)
- Spectrofluorometer

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **C.I. Solvent Blue 3** in ethanol. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
- Spectrofluorometer Setup:
 - Turn on the spectrofluorometer and allow the lamp to stabilize.
 - Set the excitation wavelength. This is typically set to the absorption maximum (λmax) determined from the UV-Vis spectrum.
 - Set the emission wavelength range to be scanned (e.g., a range starting just above the excitation wavelength to the near-infrared).
 - Set the excitation and emission slit widths to control the spectral resolution and signal intensity.
- Blank Measurement:
 - Fill a fluorescence cuvette with the solvent (ethanol) and record a blank emission spectrum. This is to account for any background fluorescence from the solvent or Raman scattering.
- Sample Measurement:



- Fill a fluorescence cuvette with the dilute dye solution.
- Place the cuvette in the spectrofluorometer and record the emission spectrum.
- Data Analysis:
 - Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of the dye.
 - Identify the wavelength of maximum fluorescence emission from the corrected spectrum.

Visualizations

Experimental Workflow for UV-Vis Spectroscopy

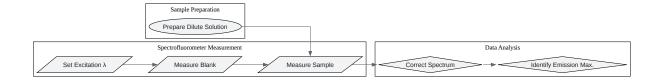


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Workflow for UV-Vis absorption analysis.

Experimental Workflow for Fluorescence Spectroscopy





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